1-(2-((2-chlorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Description
BenchChem offers high-quality 1-(2-((2-chlorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-((2-chlorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[2-(2-chloroanilino)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN7O2/c1-11-12(2)27-15-16(24(3)19(29)25(4)17(15)28)22-18(27)26(23-11)10-9-21-14-8-6-5-7-13(14)20/h5-8,12,21H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRIPPNIZQYZRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CCNC4=CC=CC=C4Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-((2-chlorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a member of the triazine family known for various biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
Chemical Structure
The compound's structure features a triazino-purine core with a chlorophenyl substituent. Its molecular formula is , and it possesses unique properties that contribute to its biological activity.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Enzymes: It has been shown to inhibit specific phosphodiesterases (PDEs), which are crucial in regulating cyclic nucleotide levels in cells. This inhibition can lead to increased cAMP levels and subsequent activation of protein kinase A (PKA) pathways .
- Antioxidant Activity: The compound demonstrates significant antioxidant properties, reducing oxidative stress in cellular models. This effect is particularly relevant in neuroprotective applications .
- Antimicrobial Properties: Preliminary studies suggest that the compound has antimicrobial effects against various bacterial strains. The chlorophenyl group may enhance its interaction with microbial membranes .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of PDE4D | |
| Antioxidant Activity | Reduction in oxidative stress | |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
Case Studies
- Neuroprotection : A study evaluated the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. Mice treated with the compound showed improved cognitive function and reduced amyloid plaque formation compared to controls .
- Anti-inflammatory Effects : In an inflammatory model using lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced pro-inflammatory cytokine production (TNF-alpha and IL-6), suggesting potential use in treating inflammatory diseases .
- Antimicrobial Testing : In vitro testing against Staphylococcus aureus demonstrated that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL. Further testing is required to determine its efficacy in vivo .
Research Findings
Recent studies have focused on optimizing the pharmacokinetic properties of this compound:
- Bioavailability : The compound showed good oral bioavailability (approximately 53%) when administered in a specific formulation (5% DMSO, 90% PBS) to mice. This indicates potential for oral administration in therapeutic settings .
- Metabolic Stability : Investigations into its metabolic pathways revealed that it is primarily metabolized by cytochrome P450 enzymes with moderate inhibition potential for CYP3A4 and CYP2C19 .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis and purification of this compound to improve yield and reproducibility?
- Methodological Answer : The synthesis involves multi-step organic reactions, including alkylation of the triazine core and controlled methylation (60–80°C, inert atmosphere) for regioselectivity . Purification requires gradient column chromatography (silica gel, eluent: chloroform/methanol 9:1) followed by recrystallization from ethanol to achieve >95% purity. Yield optimization may involve adjusting reaction time, temperature, and catalyst loading (e.g., Pd/C for hydrogenation steps) .
Q. What analytical techniques are critical for structural characterization and purity assessment?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular formula confirmation and NMR (¹H, ¹³C, 2D-COSY) to resolve stereochemistry and substituent positions . Purity is validated via HPLC (C18 column, UV detection at 254 nm) and elemental analysis. X-ray crystallography may resolve ambiguities in fused-ring conformations .
Advanced Research Questions
Q. How can researchers identify and validate molecular targets for this compound in biochemical pathways?
- Methodological Answer : Employ in vitro enzyme inhibition assays (e.g., kinase or protease panels) to screen for activity. For target validation, use CRISPR-Cas9 knockouts or siRNA silencing in cell models to observe phenotypic changes. Molecular docking simulations (AutoDock Vina) can predict binding affinities to targets like CDK2 or adenosine receptors .
Q. How should contradictions in bioactivity data across experimental models be addressed?
- Methodological Answer : Apply meta-analysis frameworks to reconcile discrepancies. For example, if cytotoxicity varies between 2D cell monolayers and 3D organoids, assess differences in drug penetration or metabolic activity using LC-MS/MS-based pharmacokinetic profiling . Statistical models (e.g., ANOVA with post-hoc Tukey tests) can identify confounding variables like cell line-specific expression of efflux pumps .
Q. What experimental designs are suitable for studying environmental degradation and ecotoxicological impacts?
- Methodological Answer : Conduct OECD 301B biodegradability tests (28-day aerobic conditions) to assess hydrolysis and microbial breakdown. For ecotoxicity, use Daphnia magna acute toxicity assays (EC₅₀) and soil microcosms to measure bioaccumulation. LC-HRMS identifies degradation byproducts, while QSAR models predict persistence .
Q. How can computational methods enhance the design of derivatives with improved pharmacological properties?
- Methodological Answer : Machine learning models (e.g., Random Forest or GCNs) trained on PubChem data can predict ADMET profiles. De novo design tools like REINVENT generate novel scaffolds with optimized logP and solubility. Molecular dynamics simulations (NAMD) evaluate stability in lipid bilayers for blood-brain barrier penetration .
Q. What strategies are effective for establishing structure-activity relationships (SAR) within this chemical class?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogens at the 2-chlorophenyl group or methyl groups on the triazine ring). Test analogs in parallel using high-throughput screening (HTS) for IC₅₀ comparisons. 3D-QSAR (CoMFA/CoMSIA) maps electrostatic and steric contributions to activity .
Notes for Experimental Design
- Controlled Variables : Monitor temperature/pH during synthesis to prevent side reactions (e.g., demethylation) .
- Replicates : Use ≥4 biological replicates in bioactivity assays to account for inter-experimental variability .
- Negative Controls : Include vehicle-only controls (DMSO <0.1%) and reference inhibitors (e.g., roscovitine for CDK2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
